molecular formula C6H3Cl2F3N2 B1389764 2,4-Dichloro-6-(trifluoromethyl)pyridin-3-amine CAS No. 1060815-21-5

2,4-Dichloro-6-(trifluoromethyl)pyridin-3-amine

Cat. No.: B1389764
CAS No.: 1060815-21-5
M. Wt: 231 g/mol
InChI Key: KITFADCMNYDCFZ-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-(trifluoromethyl)pyridin-3-amine is a compound that belongs to the class of trifluoromethylpyridines. These compounds are characterized by the presence of a trifluoromethyl group (-CF₃) attached to a pyridine ring. The incorporation of fluorine atoms into organic molecules often imparts unique physical and chemical properties, making these compounds valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2,4-Dichloro-6-(trifluoromethyl)pyridin-3-amine plays a significant role in biochemical reactions, particularly in the synthesis of agrochemical and pharmaceutical compounds. It interacts with various enzymes and proteins, facilitating or inhibiting specific biochemical pathways. For instance, it may act as an intermediate in the synthesis of compounds that exhibit antiplasmodial activities, interacting with enzymes involved in the metabolic pathways of parasites . The nature of these interactions often involves binding to active sites of enzymes, thereby modulating their activity.

Cellular Effects

The effects of this compound on cellular processes are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of genes involved in detoxification processes, leading to changes in cellular responses to environmental stressors . Additionally, this compound can affect the metabolic flux within cells, impacting the overall cellular function and health.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their functions. This binding often involves interactions with amino acid residues at the active sites of enzymes, resulting in changes in enzyme activity and subsequent biochemical pathways . Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that determine its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular health and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing the efficacy of certain pharmaceutical compounds. At higher doses, it can lead to toxic or adverse effects, including disruption of normal cellular processes and potential toxicity to organs . Threshold effects are often observed, where a specific dosage range is required to achieve the desired biochemical outcomes without causing harm.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization within the body. It may affect the levels of specific metabolites, influencing the overall metabolic flux . The compound’s interactions with metabolic enzymes can lead to the formation of active or inactive metabolites, which further modulate its biochemical effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . The compound’s ability to cross cellular membranes and reach target sites is crucial for its efficacy in biochemical processes.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. Targeting signals or post-translational modifications may direct this compound to particular organelles or compartments within the cell . Its localization can affect its interactions with other biomolecules and its overall biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-6-(trifluoromethyl)pyridin-3-amine typically involves the introduction of the trifluoromethyl group into the pyridine ring. This can be achieved through various methods, including:

Industrial Production Methods

Industrial production of trifluoromethylpyridines often relies on large-scale chemical processes that ensure high yield and purity. The methods used in industrial settings are typically optimized for cost-effectiveness and scalability .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-6-(trifluoromethyl)pyridin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired product .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dichloro-6-(trifluoromethyl)pyridin-3-amine is unique due to its specific substitution pattern, which can influence its reactivity and applications. The presence of both chlorine and trifluoromethyl groups imparts distinct chemical properties that can be leveraged in various scientific and industrial applications .

Properties

IUPAC Name

2,4-dichloro-6-(trifluoromethyl)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2F3N2/c7-2-1-3(6(9,10)11)13-5(8)4(2)12/h1H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KITFADCMNYDCFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(N=C1C(F)(F)F)Cl)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60673552
Record name 2,4-Dichloro-6-(trifluoromethyl)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60673552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1060815-21-5
Record name 2,4-Dichloro-6-(trifluoromethyl)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60673552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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